molecular formula C5H4N2O B1590566 Pyridazine-4-carbaldehyde CAS No. 50901-42-3

Pyridazine-4-carbaldehyde

Cat. No. B1590566
CAS RN: 50901-42-3
M. Wt: 108.1 g/mol
InChI Key: BZORCBQGFKOHMY-UHFFFAOYSA-N
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Description



  • Pyridazine-4-carbaldehyde (also known as 4-formylpyridine) is an organic compound with the formula C<sub>5</sub>H<sub>4</sub>NCHO.

  • It is one of three isomeric pyridinaldehydes, the other two being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde.

  • Pyridazine-4-carboxaldehyde appears as a yellow liquid at room temperature with a strong, pungent odor.

  • It is sparingly soluble in water but dissolves readily in organic solvents.





  • Synthesis Analysis



    • Several synthetic approaches exist for pyridazine-4-carbaldehyde, including inverse electron demand Diels-Alder reactions, cyclizations, and aza-Diels-Alder reactions.

    • These methods allow for the functionalization of the pyridazine ring, providing access to various derivatives.





  • Molecular Structure Analysis



    • The pyridazine ring consists of a six-membered ring with two adjacent nitrogen atoms.

    • The molecular formula of pyridazine-4-carbaldehyde is C<sub>5</sub>H<sub>4</sub>NCHO.

    • The structure of pyridazine-4-carbaldehyde is shown below:
      !Pyridazine-4-carbaldehyde structure





  • Chemical Reactions Analysis



    • 4-Pyridinecarboxaldehyde exhibits reactivity towards various nucleophiles.

    • It can undergo condensation, reduction, and oxidation reactions.

    • Additionally, it participates in typical aldehyde reactions, such as forming imines or reacting with nucleophiles at the carbonyl carbon.





  • Physical And Chemical Properties Analysis



    • Pyridazine-4-carbaldehyde is a yellow liquid with a relatively low boiling point.

    • It has applications in various fields, including drug discovery and agrochemicals.




  • Scientific Research Applications

    1. Bioactive Ligands and Chemosensors

    • Application Summary : Pyridine derivatives, including Pyridazine-4-carbaldehyde, can undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behave as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
    • Methods of Application : The method involves the condensation reaction of pyridine derivatives with appropriate substrates under optimum conditions .
    • Results or Outcomes : They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .

    2. Biosensors

    • Application Summary : 4-Pyridinecarboxaldehyde, a pyridine derivative, has found applications in the field of biochemistry and biosensing .
    • Methods of Application : A new polymer was synthesized by grafting 4-pyridinecarboxaldehyde onto poly (epichlorohydrin), resulting in a polymer film with aldehyde groups .
    • Results or Outcomes : The polymer film with aldehyde groups can be used in biosensing applications .

    3. Herbicides

    • Application Summary : The pyridazine structure is found within a number of herbicides such as credazine, pyridafol, and pyridate .
    • Methods of Application : These compounds are typically applied to the soil or foliage to control weeds .
    • Results or Outcomes : The use of these herbicides can result in effective weed control, improving crop yield .

    4. Pharmaceuticals

    • Application Summary : Pyridazine derivatives are found within the structure of several drugs such as cefozopran, cadralazine, minaprine, pipofezine, and hydralazine . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
    • Methods of Application : These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .
    • Results or Outcomes : The use of these drugs can result in effective treatment of various diseases and conditions .

    5. Antimicrobial Agents

    • Application Summary : Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities such as antimicrobial .
    • Methods of Application : These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .
    • Results or Outcomes : The use of these drugs can result in effective treatment of various diseases and conditions .

    6. Antidepressant Agents

    • Application Summary : Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities such as antidepressant .
    • Methods of Application : These compounds are typically administered orally or intravenously, depending on the specific drug and its intended use .
    • Results or Outcomes : The use of these drugs can result in effective treatment of various diseases and conditions .

    Safety And Hazards



    • Pyridazine-4-carbaldehyde may cause skin and eye irritation.

    • Proper protective measures should be taken during handling and storage.




  • Future Directions



    • Further research on pyridazine-4-carbaldehyde derivatives could explore novel pharmacological activities and potential applications.




    Feel free to ask if you need more information or have additional questions! 😊


    properties

    IUPAC Name

    pyridazine-4-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H4N2O/c8-4-5-1-2-6-7-3-5/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BZORCBQGFKOHMY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CN=NC=C1C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H4N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10515074
    Record name Pyridazine-4-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10515074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    108.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Pyridazine-4-carbaldehyde

    CAS RN

    50901-42-3
    Record name Pyridazine-4-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10515074
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Pyridazine-4-carboxaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    7
    Citations
    AA Utkina, AV Kurkin, MA Yurovskaya - Chemistry of Heterocyclic …, 2012 - Springer
    … In the case of cyclopentanone these new products are 6,7-dihydro-2H-cyclo-penta[c]pyridazine-4-carbaldehyde and 3-hydroxy-2,2-di(1H-pyrazol-1-yl)cyclopentanone. For cyclo-…
    Number of citations: 1 link.springer.com
    АА Уткина, АВ Куркин, МА Юровская - Chemistry of Heterocyclic …, 2013 - 5.179.29.131
    … In the case of cyclopentanone these new products are 6, 7-dihydro-2H-cyclopenta [c] pyridazine-4-carbaldehyde and 3-hydroxy-2, 2-di (1H-pyrazol-1-yl) cyclopentanone. For …
    Number of citations: 3 5.179.29.131
    PR Chheda, DA Kummer, RT Nishimura… - The Journal of …, 2021 - ACS Publications
    A one-pot, Hantzsch ester-mediated Knoevenagel condensation–reduction reaction has been developed for alkylation of a wide range of substituted 2,4-quinoline diols and 2,4-…
    Number of citations: 2 pubs.acs.org
    VB Rybakov, AA Utkina, AV Kurkin… - … Section E: Structure …, 2012 - scripts.iucr.org
    … The 6,7-dihydro-4H-cyclopenta[c]pyridazine-4-carbaldehyde 4: a colourless oil. Spectrum 1 H NMR (400 MHz, CDCl 3 ), δ: 2.65-2.70 (2H, m, CH 2 ), 2.73-2.79 (2H, m, CH 2 ), 6.38 (1H, …
    Number of citations: 2 scripts.iucr.org
    SR Banks, JT Morningstar, ME Welker - Molbank, 2021 - mdpi.com
    A series of small molecules containing aminopropyltriethoxysilyl-substituted imines and amides were synthesized so that they could potentially be incorporated into self-assembled …
    Number of citations: 2 www.mdpi.com
    G Heinisch - Monatshefte für Chemie/Chemical Monthly, 1973 - Springer
    … -4-carboxylate (lb) by LiAIIt4 or lqaBH4 yields mixtures of 4-hydroxymethyl-pyridazine (1 a) and ethyl-2.5-dihydro-pyridazine-4-carboxylate (2), pyridazine-4-carbaldehyde and 4-acetyl-…
    Number of citations: 7 link.springer.com
    王俊富 - 中原大學化學系學位論文, 2010 - airitilibrary.com
    … position of the hydrogen shifted only 0.88 ppm, shows the electron density in the fourth position is a more negative , to give 3-methyl-1H-azuleno[8,1-cd]pyridazine-4- carbaldehyde 49. …
    Number of citations: 2 www.airitilibrary.com

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